2,3,4-Tri-O-benzoylfucopyranosyl bromide 2,3,4-Tri-O-benzoylfucopyranosyl bromide
Brand Name: Vulcanchem
CAS No.: 131897-73-9
VCID: VC21201094
InChI: InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1
SMILES: CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C27H23BrO7
Molecular Weight: 539.4 g/mol

2,3,4-Tri-O-benzoylfucopyranosyl bromide

CAS No.: 131897-73-9

Cat. No.: VC21201094

Molecular Formula: C27H23BrO7

Molecular Weight: 539.4 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Tri-O-benzoylfucopyranosyl bromide - 131897-73-9

Specification

CAS No. 131897-73-9
Molecular Formula C27H23BrO7
Molecular Weight 539.4 g/mol
IUPAC Name [(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate
Standard InChI InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1
Standard InChI Key ZNQXFYBHGDPZCZ-JYZZCPHSSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator